N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the phenylpropanoic acid moiety via amide bond formation. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, often inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Phenylpropanoic acid derivatives: Compounds such as ibuprofen and naproxen.
Uniqueness
(2S)-2-{[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of a thiazole ring and a phenylpropanoic acid moiety, which imparts distinct biological activities and potential therapeutic applications not commonly found in other similar compounds.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-13-17(26-19(21-13)15-10-6-3-7-11-15)18(23)22-16(20(24)25)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,22,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
MEJOQLZYPQIMKK-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.